chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine
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Overview
Description
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine is a complex organometallic compound. It is a palladium-based catalyst that plays a significant role in various chemical reactions, particularly in cross-coupling reactions. This compound is known for its high efficiency and selectivity in catalysis, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine typically involves the reaction of palladium chloride with the corresponding phosphine ligand. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolution of palladium chloride in a suitable solvent such as dichloromethane.
- Addition of the phosphine ligand to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation and purification of the product through crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial production may also incorporate additional purification steps to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound is involved in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium oxides, while reduction can produce palladium hydrides. Substitution reactions result in the formation of new palladium complexes with different ligands.
Scientific Research Applications
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine has a wide range of scientific research applications:
Chemistry: It is extensively used in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents, particularly in the synthesis of complex organic molecules.
Industry: The compound is employed in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine involves the activation of palladium centers, which facilitates various catalytic processes. The compound acts as a catalyst by coordinating with substrates and promoting the formation of new bonds. The molecular targets and pathways involved include:
Coordination with substrates: The palladium center coordinates with organic substrates, activating them for subsequent reactions.
Oxidative addition: The palladium undergoes oxidative addition, forming a palladium-substrate complex.
Reductive elimination: The complex undergoes reductive elimination, releasing the product and regenerating the palladium catalyst.
Comparison with Similar Compounds
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine can be compared with other similar palladium-based catalysts:
RuPhos Pd G2: Another palladium catalyst with a biphenyl-based ligand, known for its high efficiency in cross-coupling reactions.
BrettPhos Palladacycle: A palladium catalyst with a unique ligand, offering different catalytic properties and applications.
These compounds share similarities in their catalytic functions but differ in their ligand structures, which influence their reactivity, selectivity, and applications.
Properties
Molecular Formula |
C43H65ClNO3PPd |
---|---|
Molecular Weight |
816.8 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;2-methoxy-2-methylpropane;2-phenylethanamine |
InChI |
InChI=1S/C30H43O2P.C8H10N.C5H12O.ClH.Pd/c1-22(2)31-27-19-13-20-28(32-23(3)4)30(27)26-18-11-12-21-29(26)33(24-14-7-5-8-15-24)25-16-9-6-10-17-25;9-7-6-8-4-2-1-3-5-8;1-5(2,3)6-4;;/h11-13,18-25H,5-10,14-17H2,1-4H3;1-4H,6-7,9H2;1-4H3;1H;/q;-1;;;+2/p-1 |
InChI Key |
FINPLSBBDVRBPA-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CC(C)(C)OC.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origin of Product |
United States |
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